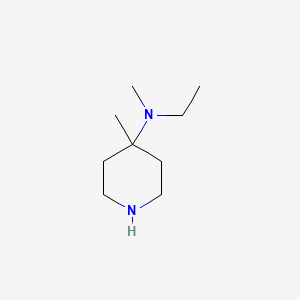
N-ethyl-N,4-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N,4-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen and the fourth carbon of the piperidine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,4-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with ethylamine and dimethylamine. One common method includes the following steps:
Starting Material: 4-piperidone is used as the starting material.
Reaction with Ethylamine: The 4-piperidone is reacted with ethylamine under controlled conditions to introduce the ethyl group.
Reaction with Dimethylamine: The intermediate product is then reacted with dimethylamine to introduce the two methyl groups on the nitrogen atom.
The reaction conditions often involve the use of solvents such as methanol and the presence of reducing agents like sodium cyanoborohydride to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,4-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-ethyl-N,4-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of N-ethyl-N,4-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidin-4-amine: This compound is structurally similar but lacks the ethyl group.
N-Ethylpiperidin-4-amine: This compound has an ethyl group but lacks the two methyl groups on the nitrogen atom.
Uniqueness
N-ethyl-N,4-dimethylpiperidin-4-amine is unique due to the presence of both an ethyl group and two methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to its similar compounds .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-ethyl-N,4-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-4-11(3)9(2)5-7-10-8-6-9/h10H,4-8H2,1-3H3 |
InChI Key |
JVHDERIWAUVCON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1(CCNCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















